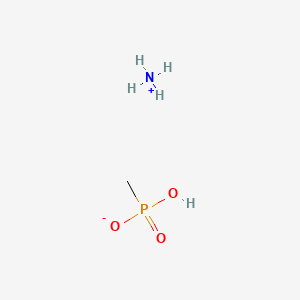
Ammonium methyl phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium methyl phosphonate is an organophosphorus compound characterized by a stable carbon-to-phosphorus bond. This compound is part of the broader class of phosphonates, which are known for their resistance to biochemical, thermal, and photochemical decomposition .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ammonium methyl phosphonate can be synthesized through various methods. One common approach involves the reaction of methyl phosphorus dichloride with alcohol to produce a methyl phosphonate compound. This intermediate then reacts with acrolein to form a methyl propionaldehyde phosphonate compound, which undergoes further reactions to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave-accelerated synthesis and the use of specific catalysts can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Ammonium methyl phosphonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the phosphonate group into a phosphate group.
Reduction: Reduction reactions can convert the phosphonate group into a phosphine group.
Substitution: Substitution reactions often involve replacing the ammonium group with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphate derivatives, while substitution reactions can produce a variety of alkyl or aryl phosphonates .
Aplicaciones Científicas De Investigación
Ammonium methyl phosphonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which ammonium methyl phosphonate exerts its effects involves the cleavage of the carbon-to-phosphorus bond. This bond cleavage can lead to the formation of reactive intermediates that interact with various molecular targets and pathways. For example, in biological systems, the compound can inhibit certain enzymes or disrupt cellular processes by interfering with phosphorus metabolism .
Comparación Con Compuestos Similares
Glyphosate: A widely used herbicide that also contains a phosphonate group.
Ciliatine: The first natural compound discovered to contain a carbon-to-phosphorus bond.
Dimethyl methyl phosphonate: Used in flame retardants and plasticizers.
Uniqueness: Ammonium methyl phosphonate is unique due to its specific combination of ammonium and methyl groups, which confer distinct chemical properties and reactivity. Its stability and resistance to decomposition make it particularly valuable in various industrial and research applications .
Propiedades
Número CAS |
34255-87-3 |
|---|---|
Fórmula molecular |
CH5O3P.H3N CH8NO3P |
Peso molecular |
113.05 g/mol |
Nombre IUPAC |
azanium;hydroxy(methyl)phosphinate |
InChI |
InChI=1S/CH5O3P.H3N/c1-5(2,3)4;/h1H3,(H2,2,3,4);1H3 |
Clave InChI |
COIVORYDLGWALF-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(O)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


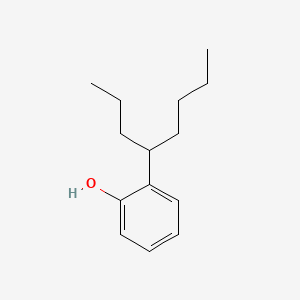
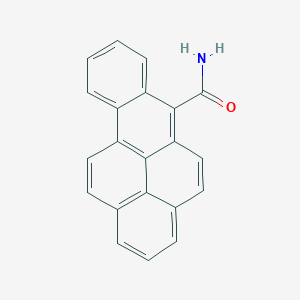
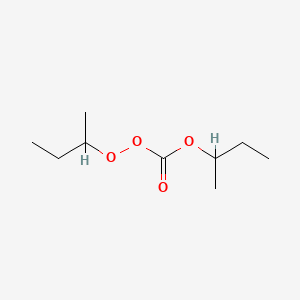
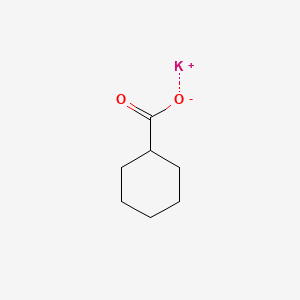



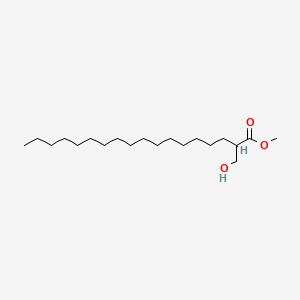
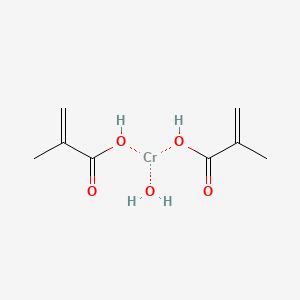
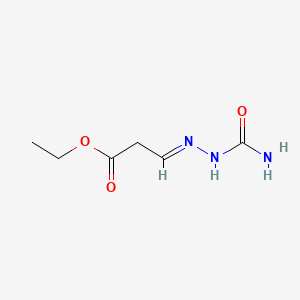
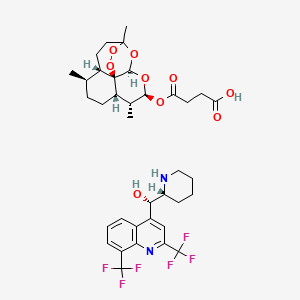
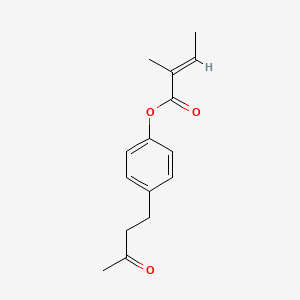
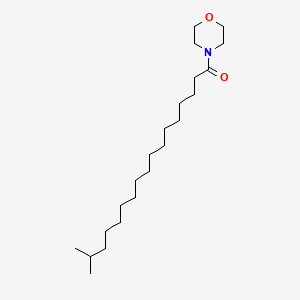
![2-(Iodomethyl)spiro[3.3]heptane](/img/structure/B12649709.png)
